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molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine CAS No. 351370-98-4

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine

Cat. No. B1321525
M. Wt: 216.32 g/mol
InChI Key: VZMAYQMDXZLZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

To a solution of LiAlH4 (1.00 g) in THF was added slowly 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (2.00 g) at 0° C. The reaction mixture was refluxed for 6 h under N2, and cooled to rt, quenched with ice-water and filtered. The filtrate was concentrated in vacuo to give the title compound as yellow oil (0.45 g, 25%). The crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 217.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[C:22](=O)[CH:21]2[CH:16]([CH2:17][NH:18][CH2:19][CH2:20]2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([N:14]1[CH2:22][CH:21]2[CH:16]([CH2:17][NH:18][CH2:19][CH2:20]2)[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CNCCC2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 h under N2
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CNCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181277B2

Procedure details

To a solution of LiAlH4 (1.00 g) in THF was added slowly 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (2.00 g) at 0° C. The reaction mixture was refluxed for 6 h under N2, and cooled to rt, quenched with ice-water and filtered. The filtrate was concentrated in vacuo to give the title compound as yellow oil (0.45 g, 25%). The crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 217.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[C:22](=O)[CH:21]2[CH:16]([CH2:17][NH:18][CH2:19][CH2:20]2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([N:14]1[CH2:22][CH:21]2[CH:16]([CH2:17][NH:18][CH2:19][CH2:20]2)[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CNCCC2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 h under N2
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CNCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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